molecular formula C15H9F3N2O B2668257 2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one CAS No. 944775-02-4

2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one

Cat. No. B2668257
CAS RN: 944775-02-4
M. Wt: 290.245
InChI Key: DZGLPDRKHSGNDN-UHFFFAOYSA-N
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Description

The compound “2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one” is a chemical compound with the molecular formula C15H9F3N2O . It has an average mass of 290.240 Da and a monoisotopic mass of 290.066711 Da .


Molecular Structure Analysis

The molecular structure of “2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one” is characterized by the presence of a phenylimidazo[1,5-a]pyridin-1-yl group attached to a trifluoroethan-1-one moiety . This structure is likely to influence its physical and chemical properties, as well as its reactivity.


Physical And Chemical Properties Analysis

The compound “2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one” has a molecular weight of 290.240 Da . It is offered by Benchchem for research purposes. More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Oxidative Cross Coupling and Synthesis

Madhu Chennapuram and colleagues (2015) developed a simple, efficient, and selective method for oxidative cross-coupling of imidazo[1,2-a]pyridine compounds with methylketones, facilitating the synthesis of 1-aryl-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethane-1,2-diones through new C–C bond formation via Kornblum oxidation. This method offers a metal-free approach to synthesize derivatives of the compound of interest with potential applications in organic synthesis and material science (Madhu Chennapuram et al., 2015).

Fluorescent Properties

Research by H. Tomoda and colleagues (1999) on derivatives of imidazo[1,2-a]pyridine, including structures similar to the compound , explored their fluorescent properties. They synthesized 20 derivatives and studied their thermally stable solid compounds and fluorescent properties, indicating potential applications in the development of novel fluorescent organic compounds for materials science applications (H. Tomoda et al., 1999).

Organocatalytic Applications

Jun Jiang and colleagues (2017) reported on the use of l-phenylalanine triflate as an organocatalyst for the synthesis of trisubstituted hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives, demonstrating a convergent synthesis approach from aromatic aldehydes, ketones, and ethane-1,2-diamine. This highlights the compound's relevance in catalysis and synthetic chemistry (Jun Jiang et al., 2017).

Microwave-Assisted Synthesis

M. Shaaban (2008) developed a microwave-assisted synthesis approach for fused heterocycles incorporating the trifluoromethyl moiety, demonstrating the compound's potential in facilitating efficient synthetic routes for producing heterocyclic compounds with the trifluoromethyl group, which are valuable in medicinal chemistry and material science (M. Shaaban, 2008).

Luminescent Materials

G. Volpi and colleagues (2017) investigated 1,3-diarylated imidazo[1,5-a]pyridine derivatives synthesized via a one-pot method, focusing on their optical properties. They found these compounds have significant Stokes' shift ranges and tunable quantum yields, suggesting their application in creating luminescent low-cost materials (G. Volpi et al., 2017).

properties

IUPAC Name

2,2,2-trifluoro-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)13(21)12-11-8-4-5-9-20(11)14(19-12)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGLPDRKHSGNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one

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